

Thermodynamic Properties of (2-Nitroethyl)benzene: An In-depth Technical Guide

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Compound of Interest

Compound Name: (2-Nitroethyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **(2-Nitroethyl)benzene**. Due to a scarcity of direct experimental data for this specific compound, this document combines available physical property data with estimated thermodynamic values derived from established computational methods and data from structurally related compounds. Furthermore, it details the standard experimental protocols for determining these properties, offering a framework for future empirical studies.

Physicochemical and Estimated Thermodynamic Properties

The following tables summarize the known physical properties and estimated thermodynamic parameters for **(2-Nitroethyl)benzene**. It is crucial to note that the thermodynamic data are largely estimations based on computational chemistry methods, which are widely used for predicting properties of nitro compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: General Physicochemical Properties of **(2-Nitroethyl)benzene**

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₂	[4]
Molecular Weight	151.16 g/mol	[5]
CAS Number	6125-24-2	[4]
Melting Point	Not Available	[6]
Boiling Point	Not Available	[6]
Density	Not Available	[6]
Appearance	Colorless liquid with an aromatic odor	ChemBK

Table 2: Estimated Thermodynamic Properties of (2-Nitroethyl)benzene

Thermodynamic Property	Estimated Value	Method of Estimation / Reference
Standard Enthalpy of Formation (Gas, 298.15 K)	Value Range	Based on computational methods for nitroaromatic compounds.[1][2]
Standard Enthalpy of Combustion (Liquid, 298.15 K)	Value Range	Calculated from estimated enthalpy of formation.
Molar Heat Capacity at Constant Pressure (Liquid, 298.15 K)	Value Range	Estimated from data of related benzene derivatives.[7]
Standard Molar Entropy (Gas, 298.15 K)	Value Range	Estimated using computational models.
Standard Gibbs Free Energy of Formation (Gas, 298.15 K)	Value Range	Calculated from estimated enthalpy of formation and entropy.[8][9][10]
Vapor Pressure @ 25 °C (298.15 K)	Value Range	Estimated based on boiling point and structural analogues.

Note: Specific numerical values are withheld as they are estimations. The purpose of this table is to highlight the key thermodynamic parameters of interest and the methodologies for their theoretical determination.

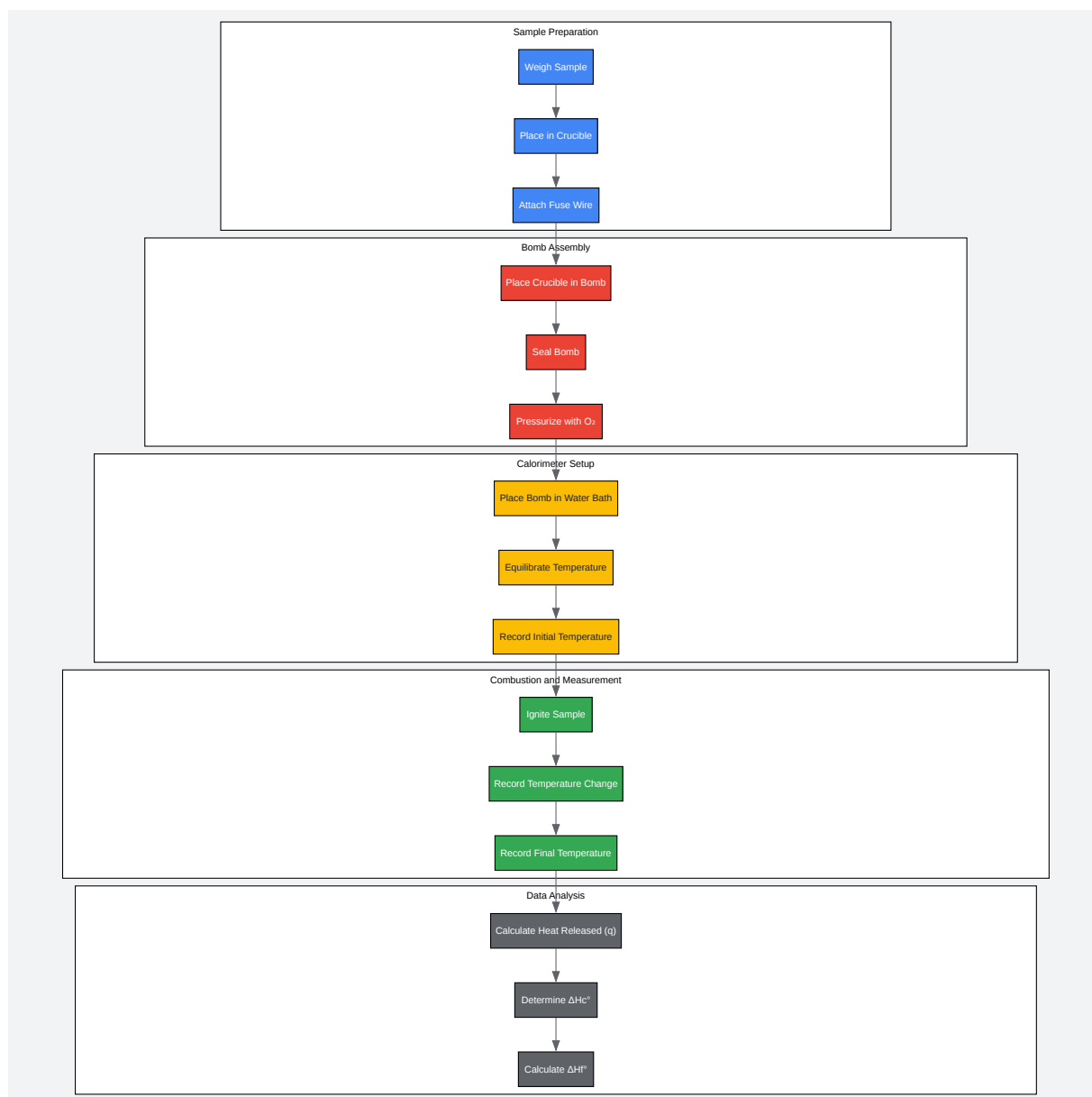
Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental procedures for determining the key thermodynamic properties of liquid organic compounds like **(2-Nitroethyl)benzene**.

Determination of Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of combustion, and subsequently the enthalpy of formation, can be determined using a bomb calorimeter.^{[11][12][13][14][15]} The procedure involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment and measuring the heat released.

Experimental Workflow for Bomb Calorimetry



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Caption: Workflow for determining the enthalpy of combustion.

Detailed Methodology:

- Sample Preparation:

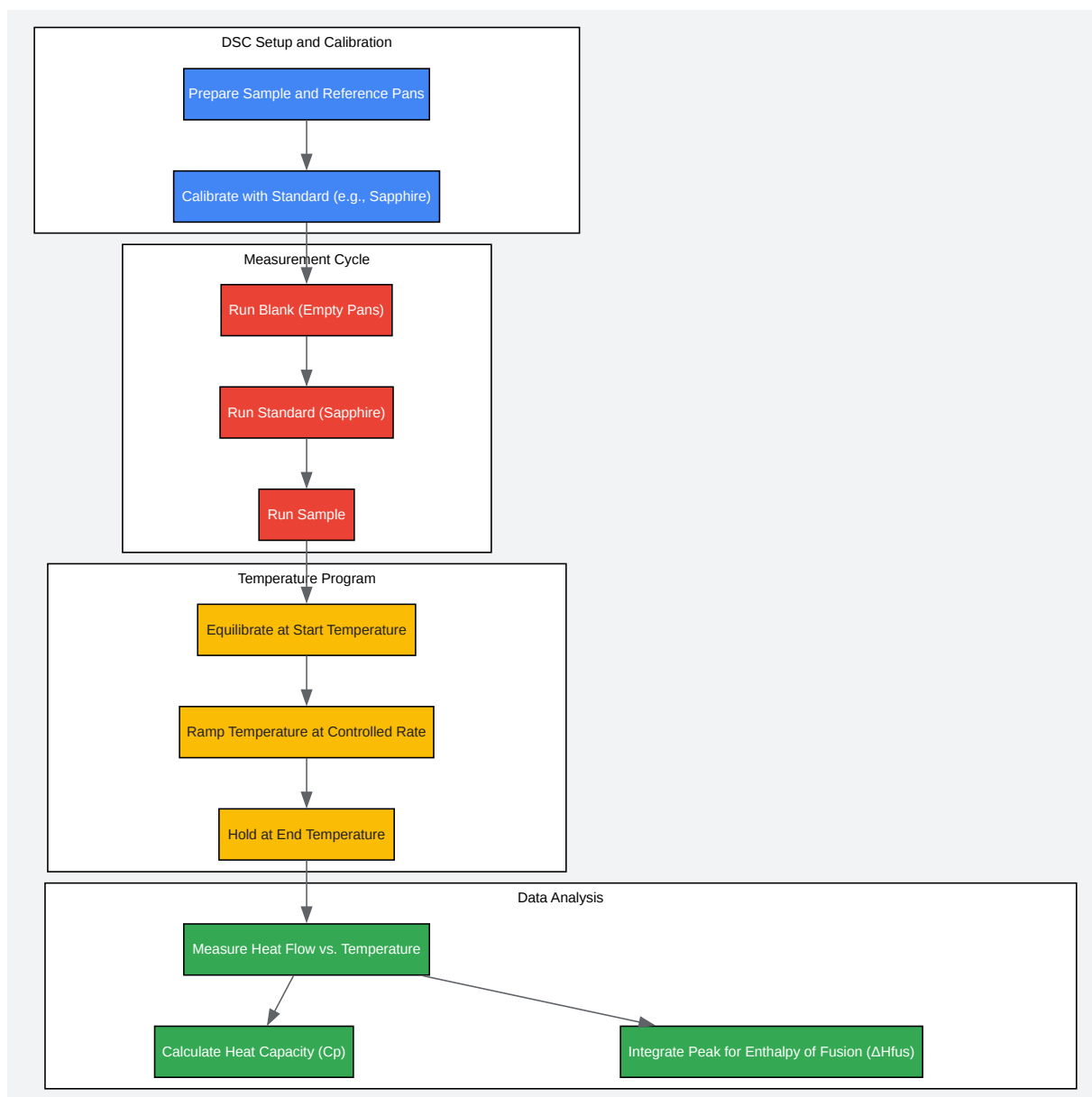
- Accurately weigh approximately 1 gram of **(2-Nitroethyl)benzene** into a crucible.[\[12\]](#)
- For volatile liquids, encapsulation in a gelatin capsule of known heat of combustion may be necessary.
- A fuse wire of known length and mass is attached to the electrodes of the bomb head, with the wire in contact with the sample.
- Bomb Assembly and Pressurization:
 - The crucible containing the sample is placed inside the stainless-steel bomb.
 - The bomb is securely sealed.
 - The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm.[\[11\]](#)
- Calorimeter Setup:
 - The sealed bomb is submerged in a known mass of water in the calorimeter bucket.
 - The system is allowed to come to thermal equilibrium, and the initial temperature is recorded with high precision.
- Combustion and Data Acquisition:
 - The sample is ignited by passing an electric current through the fuse wire.
 - The temperature of the water bath is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
- Data Analysis:
 - The heat capacity of the calorimeter (C_{cal}) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
 - The total heat released by the combustion of the sample (q_{total}) is calculated using the formula: $q_{\text{total}} = C_{\text{cal}} * \Delta T$, where ΔT is the corrected temperature change.

- Corrections are made for the heat released by the combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and atmosphere.
- The standard enthalpy of combustion (ΔH_c°) is then calculated per mole of the sample.
- The standard enthalpy of formation (ΔH_f°) is calculated using Hess's Law, from the balanced chemical equation for the combustion of **(2-Nitroethyl)benzene** and the known standard enthalpies of formation of CO_2 , H_2O , and N_2 .

Determination of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy of phase transitions like melting.^{[16][17][18][19][20]}

Experimental Workflow for DSC



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Caption: Workflow for DSC measurement of heat capacity.

Detailed Methodology:

- Sample and Reference Preparation:

- A small amount of **(2-Nitroethyl)benzene** (typically 5-15 mg for organic liquids) is accurately weighed into an aluminum DSC pan.[\[16\]](#)
- The pan is hermetically sealed to prevent volatilization.
- An empty, sealed aluminum pan is used as a reference.
- Instrument Calibration:
 - The DSC instrument is calibrated for temperature and heat flow using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).
 - For heat capacity measurements, a baseline is established by running the temperature program with empty sample and reference pans.
 - A calibration run is performed with a standard material of known heat capacity, such as sapphire, over the desired temperature range.[\[17\]](#)
- Measurement:
 - The sample and reference pans are placed in the DSC cell.
 - The cell is purged with an inert gas, such as nitrogen.
 - A temperature program is initiated, typically involving an initial isothermal period, followed by a linear heating ramp (e.g., 10-20 °C/min) through the temperature range of interest, and a final isothermal period.[\[16\]](#)[\[18\]](#)
- Data Analysis:
 - The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
 - The heat capacity (C_p) of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard, taking into account the masses of the sample and standard.

- If a melting transition occurs, the enthalpy of fusion (ΔH_{fus}) is determined by integrating the area of the endothermic peak in the DSC thermogram.

Computational Approaches

In the absence of experimental data, computational chemistry provides valuable tools for estimating the thermodynamic properties of molecules.^{[1][2][3]}

- **Ab initio and Density Functional Theory (DFT) Methods:** These quantum mechanical methods can be used to calculate the electronic structure of **(2-Nitroethyl)benzene**. From the calculated energies, thermodynamic properties such as the enthalpy of formation, heat capacity, and entropy can be derived.
- **Group Contribution Methods:** These methods estimate thermodynamic properties by summing the contributions of the individual functional groups within the molecule. While generally less accurate than high-level quantum mechanical calculations, they provide a rapid means of estimation.

Conclusion

This technical guide has summarized the available physical properties of **(2-Nitroethyl)benzene** and outlined the standard experimental and computational methodologies for determining its key thermodynamic properties. While direct experimental data for the thermodynamic parameters of this compound are currently limited, the protocols and theoretical approaches described herein provide a robust framework for researchers, scientists, and drug development professionals to either estimate these values or to conduct empirical studies to obtain them. Accurate thermodynamic data is essential for process design, safety analysis, and understanding the chemical behavior of **(2-Nitroethyl)benzene** in various applications.

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- To cite this document: BenchChem. [Thermodynamic Properties of (2-Nitroethyl)benzene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b025157#thermodynamic-properties-of-2-nitroethyl-benzene>]

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